molecular formula C8H8ClF3N2O B13742722 (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride

(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride

Cat. No.: B13742722
M. Wt: 240.61 g/mol
InChI Key: HALLRYIRABQEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a pyridinium ion, and a hydroxylamine moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride typically involves the following steps:

    Formation of the Pyridinium Ion: The starting material, 1-methylpyridine, is reacted with a suitable alkylating agent to form the pyridinium ion.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide.

    Formation of the Hydroxylamine Moiety: The hydroxylamine group is introduced by reacting the intermediate with hydroxylamine hydrochloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Oxides and related derivatives.

    Reduction Products: Amines and reduced forms of the compound.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride involves:

    Molecular Targets: Interacting with specific enzymes, receptors, or other biomolecules.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone
  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
  • 2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethanone

Uniqueness

  • Structural Features : The presence of the pyridinium ion and hydroxylamine moiety distinguishes it from other trifluoromethyl compounds.
  • Reactivity : Unique reactivity patterns due to the combination of functional groups.
  • Applications : Broader range of applications in various fields compared to similar compounds.

Properties

Molecular Formula

C8H8ClF3N2O

Molecular Weight

240.61 g/mol

IUPAC Name

(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride

InChI

InChI=1S/C8H7F3N2O.ClH/c1-13-4-2-6(3-5-13)7(12-14)8(9,10)11;/h2-5H,1H3;1H

InChI Key

HALLRYIRABQEQP-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C(=N\O)/C(F)(F)F.[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=NO)C(F)(F)F.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.